molecular formula C15H20N2O5S B7878301 {Methyl[(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid

{Methyl[(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid

Cat. No.: B7878301
M. Wt: 340.4 g/mol
InChI Key: XMPAUKCGNGHFBM-UHFFFAOYSA-N
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Description

{Methyl[(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid is a complex organic compound that features a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Methyl[(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the acylation of 1,2,3,4-tetrahydroquinoline with propionyl chloride to form 1-propionyl-1,2,3,4-tetrahydroquinoline. This intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative to yield the sulfonylated product. Finally, the methylation of the amino group and subsequent reaction with chloroacetic acid results in the formation of the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

{Methyl[(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

{Methyl[(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could potentially interact with biological targets such as enzymes or receptors.

    Medicine: Due to its structural features, the compound might be explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {Methyl[(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{Methyl[(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]amino}acetic acid is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[methyl-[(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)sulfonyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-3-14(18)17-8-4-5-11-9-12(6-7-13(11)17)23(21,22)16(2)10-15(19)20/h6-7,9H,3-5,8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPAUKCGNGHFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)S(=O)(=O)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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